molecular formula C11H9F3N2O4 B12309506 5-(Aminomethyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate

5-(Aminomethyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate

Cat. No.: B12309506
M. Wt: 290.19 g/mol
InChI Key: APRUKUGSUBRWLW-UHFFFAOYSA-N
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Description

5-(Aminomethyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate is a compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Common reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.

Biological Activity

5-(Aminomethyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H12F3N2O5
  • Molecular Weight : 332.23 g/mol
  • CAS Number : 952747-20-5

The compound exhibits multiple mechanisms of biological activity:

  • Anticancer Activity : Studies have shown that isoindoline derivatives can inhibit tumor cell proliferation. The compound has demonstrated significant antitumor activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Acetylcholinesterase Inhibition : Research indicates that derivatives of isoindoline-1,3-dione can act as potent inhibitors of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease .
  • Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study Biological Activity IC50/Other Metrics Notes
Study 1AnticancerGI50 = 15.72 μMHigh efficacy against human tumor cells .
Study 2AChE InhibitionIC50 = 2.1 μMHigher potency than standard treatments .
Study 3Anti-inflammatoryNot specifiedModulation of cytokine release observed .
Study 4Analgesic Activity1.6 times higher than metamizole sodiumDemonstrated in vivo efficacy in mouse models .

Case Study 1: Anticancer Efficacy

In a study conducted by the National Cancer Institute (NCI), the compound was tested against a panel of approximately sixty cancer cell lines. The results indicated a mean growth inhibition (GI) rate of around 12.53%, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Research involving neuroprotective assays demonstrated that certain isoindoline derivatives exhibited protective effects against oxidative stress in neuronal cells (PC12 neurons). These findings suggest potential applications in neurodegenerative disease therapies .

Toxicity and Safety Profile

Acute toxicity studies have shown that the compound possesses a low toxicity profile in laboratory mice. In silico predictions correlated well with experimental data, suggesting safety for further development in therapeutic applications .

Properties

Molecular Formula

C11H9F3N2O4

Molecular Weight

290.19 g/mol

IUPAC Name

5-(aminomethyl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H8N2O2.C2HF3O2/c10-4-5-1-2-6-7(3-5)9(13)11-8(6)12;3-2(4,5)1(6)7/h1-3H,4,10H2,(H,11,12,13);(H,6,7)

InChI Key

APRUKUGSUBRWLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)C(=O)NC2=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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